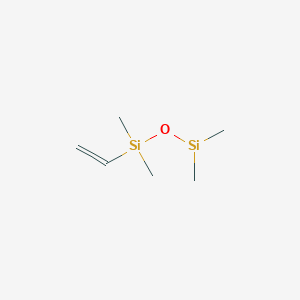

Vinyltetramethyldisiloxane

Description

Structure

3D Structure

Properties

CAS No. |

55967-52-7 |

|---|---|

Molecular Formula |

C6H16OSi2 |

Molecular Weight |

160.36 g/mol |

IUPAC Name |

dimethylsilyloxy-ethenyl-dimethylsilane |

InChI |

InChI=1S/C6H16OSi2/c1-6-9(4,5)7-8(2)3/h6,8H,1H2,2-5H3 |

InChI Key |

UVLRQIDTOJPWEH-UHFFFAOYSA-N |

SMILES |

C[Si](C)O[Si](C)(C)C=C |

Canonical SMILES |

C[SiH](C)O[Si](C)(C)C=C |

Other CAS No. |

55967-52-7 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Vinyltetramethyldisiloxane

Established Synthetic Pathways to Vinyltetramethyldisiloxane

The synthesis of this compound primarily relies on well-established chemical reactions that allow for the precise construction of the siloxane backbone and the introduction of the vinyl functional group.

A prominent and industrially significant method for synthesizing this compound is through the acid-catalyzed equilibration of tetramethyldisiloxane and dithis compound. This reaction involves the cleavage and reformation of siloxane (Si-O-Si) bonds, leading to a statistical distribution of the desired product alongside the starting materials.

The mechanism of acid-catalyzed equilibration of siloxanes proceeds through the protonation of a siloxane oxygen atom by a strong acid, such as trifluoromethanesulfonic acid. This is followed by the nucleophilic attack of a silanol (B1196071) group or another siloxane molecule, leading to the scission of the Si-O bond and the formation of new siloxane linkages. The reaction continues until a thermodynamic equilibrium is reached. The position of this equilibrium is independent of the nature of the acid or base catalyst used. researchgate.net

A common catalyst for this process is trifluoromethanesulfonic acid (TfOH), a superacid known for its high catalytic activity in various organic reactions. dntb.gov.uacenmed.comorganic-chemistry.orgresearchgate.net The use of TfOH allows the reaction to proceed efficiently, yielding this compound. The reaction can be represented by the following equilibrium:

(CH₃)₃Si-O-Si(CH₃)₃ + (CH₂=CH)(CH₃)₂Si-O-Si(CH₃)₂(CH=CH₂) ⇌ 2 (CH₂=CH)(CH₃)₂Si-O-Si(CH₃)₃

The efficiency of this equilibration is influenced by factors such as catalyst concentration, temperature, and the initial ratio of the reactants.

Below is a table summarizing key aspects of this synthetic pathway:

| Reactants | Catalyst | Product | Key Features |

| Tetramethyldisiloxane, Dithis compound | Trifluoromethanesulfonic acid | This compound | Equilibrium-controlled, Industrially viable, Relies on Si-O-Si bond redistribution |

Beyond equilibration reactions, alternative synthetic methodologies have been explored for the preparation of this compound and related vinyl-substituted siloxanes. These routes offer potential advantages in terms of selectivity and milder reaction conditions.

Hydrosilylation Reactions: Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. lew.romdpi.com This reaction can be utilized to introduce vinyl groups onto a siloxane backbone. For instance, the hydrosilylation of acetylene (B1199291) with tetramethyldisiloxane in the presence of a suitable catalyst, such as a platinum complex, could theoretically yield this compound. The reaction is highly atom-economical and is catalyzed by various transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being particularly effective. lew.romdpi.com Rhodium complexes have also been shown to be effective catalysts for the hydrosilylation of alkenes with 1,1,3,3-tetramethyldisiloxane (B107390). rsc.org

Vinylation Reactions: Direct vinylation of silanes and disiloxanes has also been investigated. This can involve the reaction of a halosilane or an alkoxysilane with a vinylating agent, such as a vinyl Grignard reagent (vinylmagnesium chloride) or vinyllithium. For example, the reaction of chlorodimethylsilane (B94632) with a vinyl Grignard reagent can produce vinyldimethylsilane, which can then be hydrolyzed to form a disiloxane (B77578). Studies have shown that the vinylation of silanes with vinyl chloride and magnesium can lead to the formation of tetravinylsilane. researchgate.net

Another approach involves the silyl-Heck reaction, which allows for the preparation of vinyl silyl (B83357) ethers and disiloxanes from aryl-substituted alkenes using a palladium catalyst. nih.govorganic-chemistry.org This method offers a direct way to form C-Si bonds under mild conditions.

The following table provides a summary of these alternative synthetic routes:

| Reaction Type | Precursors | Catalyst/Reagent | Key Features |

| Hydrosilylation | Tetramethyldisiloxane, Acetylene | Platinum or Rhodium complexes | Atom-economical, High selectivity |

| Vinylation | Chlorodimethylsilane, Vinyl Grignard reagent | Magnesium | Forms C-Si bonds directly |

| Silyl-Heck Reaction | Aryl-substituted alkenes, Silyl ditriflates | Palladium complex | Mild conditions, Good functional group tolerance |

Design and Engineering of Catalytic Systems for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic system employed. The design and engineering of these catalysts are crucial for optimizing the reaction pathways.

For equilibration reactions, strong protic acids like trifluoromethanesulfonic acid are effective. dntb.gov.uacenmed.comorganic-chemistry.orgresearchgate.net The catalytic activity is related to the acid's ability to protonate the siloxane oxygen, thereby facilitating the cleavage of the Si-O bond. Solid acid catalysts, such as ion-exchange resins, have also been explored as they offer advantages in terms of separation and reusability.

In hydrosilylation reactions, platinum-based catalysts are widely used due to their high activity. lew.romdpi.com Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, is a common choice. lew.romdpi.com The design of these catalysts often involves modifying the ligand environment around the platinum center to control reactivity and selectivity. For instance, the use of specific phosphine (B1218219) ligands can influence the outcome of the hydrosilylation. Rhodium complexes have also demonstrated high catalytic activity in the hydrosilylation of olefins. rsc.org Research into iron-based catalysts is also emerging as a more sustainable alternative to precious metal catalysts. lew.ro

The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is an active area of research. These systems simplify catalyst recovery and product purification, contributing to more sustainable manufacturing processes.

A summary of catalytic systems is presented in the table below:

| Reaction Type | Catalyst Class | Specific Examples | Key Design Considerations |

| Equilibration | Strong Protic Acids | Trifluoromethanesulfonic acid | Acidity, Stability |

| Equilibration | Solid Acids | Ion-exchange resins | Porosity, Surface area, Reusability |

| Hydrosilylation | Platinum Complexes | Karstedt's catalyst, Speier's catalyst | Ligand design, Stability, Activity |

| Hydrosilylation | Rhodium Complexes | [RhCl(cod)]₂ | Selectivity, Functional group tolerance |

| Hydrosilylation | Iron Complexes | - | Abundance, Lower toxicity |

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to minimize environmental impact. mdpi.com This involves the development of more sustainable synthetic routes, the use of less hazardous materials, and the reduction of waste.

The industrial production of silicones often involves energy-intensive processes and the use of chlorinated compounds, which raises environmental concerns. acs.orgmcmaster.ca Therefore, a shift towards chlorine-free synthesis routes is a significant goal in green chemistry. The use of alkoxysilanes as alternatives to chlorosilanes is one such approach, as their reactions can produce less harmful byproducts like alcohols instead of hydrochloric acid. mdpi.com

Recycling of silicone materials is another key aspect of green chemistry in this field. nih.gov Catalytic methods are being developed to depolymerize silicone waste back into valuable monomers, which can then be reused in the production of new silicone products. nih.gov

One of the core principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free synthesis offers several advantages, including reduced waste, lower costs, and improved safety.

For the synthesis of this compound, equilibration reactions can potentially be carried out under solvent-free conditions, especially in industrial settings. Reactive extrusion is a technique that combines chemical reactions with the extrusion process, often operating in a solvent-free manner. google.com This method is particularly suitable for fast reactions and can simplify downstream processing.

The synthesis of certain siloxanes, such as hexaarylcyclotrisiloxanes, has been successfully achieved through solvent-free methods starting from diarylsilanediols. google.com While not directly producing this compound, these examples demonstrate the feasibility of solvent-free approaches in siloxane chemistry.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising green alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions, exhibit high selectivity, and are biodegradable.

While the application of biocatalysis in organosilicon chemistry is still an emerging field, there have been notable advancements. researchgate.net Enzymes such as silicatein-α, found in marine sponges, have been shown to catalyze the hydrolysis and condensation of Si-O bonds, demonstrating the potential for the biocatalytic synthesis of polysiloxanes. rsc.orggoogle.com This enzymatic approach could, in principle, be adapted for the synthesis of smaller siloxane molecules like this compound.

Research is also focused on engineering enzymes to perform new-to-nature reactions, including the formation of Si-C bonds. google.com Such developments could open up novel biocatalytic routes for the synthesis of a wide range of organosilicon compounds, including vinyl-substituted siloxanes, in a more sustainable manner.

Advanced Reactivity and Mechanistic Investigations of Vinyltetramethyldisiloxane

Hydrosilylation Reactions of the Vinyl Moiety in Vinyltetramethyldisiloxane

Hydrosilylation is a pivotal reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in the vinyl groups of 1,3-dithis compound (B1580860). This process is a fundamental method for creating carbon-silicon bonds and is of significant industrial importance, particularly in the curing of silicone polymers and the synthesis of functionalized siloxanes. While thermodynamically favorable, the reaction requires a catalyst to proceed at a practical rate. The reactivity of the vinyl groups in this compound makes it a common substrate and building block in these transformations.

Comprehensive Analysis of Catalytic Systems for this compound Hydrosilylation

A wide array of catalytic systems has been developed to facilitate the hydrosilylation of vinyl-containing siloxanes like this compound. These catalysts vary significantly in their composition, activity, selectivity, and cost. The choice of catalyst is critical as it dictates the reaction conditions, efficiency, and the properties of the final product. The major categories of catalysts include those based on platinum-group metals, non-precious metals, and metal-free systems.

Catalysts based on platinum-group metals are the most effective and widely used for hydrosilylation reactions. nih.gov Among these, platinum-based catalysts are particularly prominent due to their high activity and selectivity. nih.gov

Karstedt's catalyst is one of the most common and efficient catalysts used in the silicone industry. nih.gov It is an organoplatinum compound derived from 1,3-dithis compound, the same vinyl siloxane often used as a reactant or crosslinker. wikipedia.orgchemicalbook.com The catalyst is a platinum(0) complex, typically formulated as [Pt₂(dvtms)₃], where "dvtms" is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane. nih.gov This complex is highly soluble in polysiloxanes and promotes rapid curing at low temperatures, often below 50°C, without the formation of by-products. matthey.comscientificspectator.com The platinum center is in the zero oxidation state, which contributes to its high catalytic activity without an induction period, unlike older catalysts such as Speier's catalyst (H₂PtCl₆). nih.govscientificspectator.com

Other platinum-group metal complexes, including those of rhodium and ruthenium, can also catalyze hydrosilylation, though they are less commonly used for silicone curing than platinum catalysts. mdpi.com

| Catalyst | Chemical Formula/Description | Key Characteristics | Typical Reaction Temperature |

|---|---|---|---|

| Karstedt's Catalyst | Pt₂(C₈H₁₈OSi₂)₃ | High activity, low-temperature cure, no induction period, soluble in silicones. nih.govmatthey.comscientificspectator.com | 20-200 °C (can be active at room temperature). matthey.com |

| Speier's Catalyst | H₂PtCl₆ | One of the first effective catalysts; requires reduction from Pt(IV) to an active species, resulting in an induction period. nih.govscientificspectator.com | Higher temperatures often required compared to Karstedt's catalyst. |

| Ashby's Catalyst | Platinum-cyclovinylsiloxane complex | High activity, often used in applications requiring thermal stability. nih.gov | Variable, generally active at elevated temperatures. |

| Lamoreaux Catalyst | Platinum complex with octyl alcohol | More stable than Karstedt's catalyst but active at room temperature, which can limit its industrial application due to short pot life. mdpi.com | Active at room temperature. mdpi.com |

The high cost of precious metals like platinum has driven research into more abundant and less expensive alternatives. mdpi.com Catalysts based on first-row transition metals such as iron, cobalt, and nickel have emerged as promising low-cost options for hydrosilylation. nih.govmdpi.com

These non-precious metal catalysts often require specific ligand systems to achieve high activity and selectivity. For instance, iron and cobalt complexes featuring terpyridine or pyridine di-imine ligands have been shown to effectively catalyze the hydrosilylation of alkenes. nih.govflintbox.comgoogle.com Nickel catalysts, such as those based on (salicylaldiminato)Ni(II) complexes, have also demonstrated catalytic activity for the hydrosilylation of various olefins, achieving good yields. nih.gov While these systems show potential, they often require specific activators and may not yet match the unparalleled activity of platinum catalysts across all applications. nih.gov

| Metal | Ligand Type | Substrate Example | Reported Yield |

|---|---|---|---|

| Iron | Terpyridine derivatives | hex-1-ene with PhSiH₃ | Up to 95%. nih.gov |

| Cobalt | Bis(carbene) Co(I)/di-nitrogen complex | Terminal alkenes | High anti-Markovnikov selectivity. nih.gov |

| Nickel | Ni(acac)₂ with NaH·BEt₃ activator | 1,3-dienes and α-alkenes | 75% to 85%. nih.gov |

To completely avoid issues of metal cost and potential product contamination, metal-free catalytic systems have been investigated. These systems typically rely on strong Lewis acids or organic bases to activate the reactants. nih.gov A prominent example is tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, which has been successfully used to catalyze the hydrosilylation polymerization of dienes with disilanes. nih.govnih.gov The proposed mechanism for these Lewis acid catalysts involves the activation of the Si-H bond through η¹-coordination, which differs from the oxidative addition mechanism of transition metal catalysts. mdpi.com While still an emerging area, metal-free catalysis offers a sustainable alternative to traditional metal-based systems, particularly for applications where metal traces are undesirable. nih.govnih.gov

Elucidation of Hydrosilylation Reaction Mechanisms Involving this compound

The mechanism of platinum-catalyzed hydrosilylation has been extensively studied, with the Chalk-Harrod mechanism being the most widely accepted model. mdpi.comwikipedia.org This mechanism provides a framework for understanding the reaction pathway involving a vinylsiloxane like this compound.

The key steps of the Chalk-Harrod mechanism are:

Oxidative Addition : The Si-H bond of a hydrosilane undergoes oxidative addition to the low-valent metal center (e.g., Pt(0)), forming a metal-hydride-silyl complex. mdpi.comwikipedia.org

Olefin Coordination : The vinyl group of the this compound coordinates to the metal complex.

Migratory Insertion : The coordinated alkene inserts into the metal-hydride (M-H) bond. This step is typically regioselective and determines the final product structure (anti-Markovnikov vs. Markovnikov). mdpi.com

Reductive Elimination : The resulting alkyl-silyl-metal complex undergoes reductive elimination, forming the C-Si bond of the product and regenerating the active catalyst. mdpi.com

A modified Chalk-Harrod mechanism has also been proposed, where the migratory insertion step involves the alkene inserting into the metal-silyl (M-Si) bond instead of the M-H bond. mdpi.com The operative mechanism can depend on the specific catalyst and substrates involved.

During the reaction, side reactions can occur, including the isomerization of the alkene and dehydrogenative silylation. nih.govmdpi.com Furthermore, the catalyst can deactivate through the formation of inactive platinum colloids (platinum black), which is an important consideration in industrial processes. nih.govmdpi.com

Regioselectivity and Stereoselectivity in this compound Hydrosilylation

Regioselectivity in the hydrosilylation of the terminal vinyl groups of this compound refers to the orientation of the Si-H addition across the double bond. Two possible regioisomers can be formed:

Anti-Markovnikov (β-addition) : The silicon atom adds to the terminal carbon of the vinyl group. This is the major product in most platinum-catalyzed hydrosilylations of terminal alkenes. wikipedia.orglew.ro

Markovnikov (α-addition) : The silicon atom adds to the internal carbon of the vinyl group. This is typically a minor product. lew.ro

The high selectivity for the anti-Markovnikov product is a key feature of catalysts like Karstedt's catalyst. However, the choice of metal and ligands can significantly influence this selectivity. For instance, certain rhodium, iridium, or cobalt catalysts can be engineered to favor one regioisomer over the other. organic-chemistry.orgresearchgate.netrsc.org Steric factors on both the silane (B1218182) and the catalyst's ligands play a crucial role in directing the regiochemical outcome. organic-chemistry.org

Stereoselectivity is more relevant for the hydrosilylation of internal alkynes or prochiral alkenes. For a terminal alkene like the vinyl group in this compound, the primary concern is regioselectivity. However, in asymmetric hydrosilylation using chiral catalysts, enantioselectivity can be achieved for certain substrates. wikipedia.org

| Catalyst Type | Predominant Product | Notes |

|---|---|---|

| Platinum (e.g., Karstedt's) | Anti-Markovnikov (β-addition) | Generally provides high selectivity for the linear isomer. wikipedia.orglew.ro |

| Rhodium/Iridium | Can be tuned (α or β) | Regioselectivity is highly dependent on the ligand system employed. rsc.org |

| Cobalt | Anti-Markovnikov (β-addition) | Low-valent cobalt catalysts often show high selectivity for the anti-Markovnikov product. organic-chemistry.org |

Radical Polymerization Studies of this compound

The radical polymerization of vinyl monomers is a well-established process that proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. While extensive research exists for common vinyl monomers, specific studies on the radical polymerization of this compound are not extensively detailed in the available literature. However, the general principles of radical polymerization can be applied to understand its potential behavior.

The initiation of radical polymerization involves the generation of free radicals, which then react with a monomer to start the polymer chain growth. This is typically achieved through the decomposition of an initiator molecule, which can be induced by heat or light. Common initiators include peroxides and azo compounds.

For this compound, the initiation would involve the addition of a radical species to the vinyl group, forming a new radical on the adjacent carbon. The stability of this newly formed radical would influence the efficiency of the initiation process. The general steps are:

Decomposition of Initiator: An initiator molecule (I) decomposes to form primary radicals (R•).

Addition to Monomer: The primary radical (R•) adds to the vinyl group of this compound to form a monomer radical.

The choice of initiator and reaction conditions, such as temperature, would be crucial in controlling the rate of initiation.

The key kinetic parameters include:

Rate of Initiation (Ri): This depends on the initiator decomposition rate constant (kd) and the initiator efficiency (f).

Rate of Propagation (Rp): This is determined by the propagation rate constant (kp), the monomer concentration ([M]), and the total concentration of propagating radicals ([M•]).

Rate of Termination (Rt): This is influenced by the termination rate constant (kt) and the concentration of propagating radicals. Termination can occur through combination or disproportionation.

A hypothetical kinetic data table for the radical polymerization of a vinyl monomer is presented below to illustrate the typical parameters studied.

| Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Rate of Polymerization (mol/L·s) | Kinetic Chain Length |

| 0.001 | 1.0 | 5.0 x 10-5 | 1000 |

| 0.002 | 1.0 | 7.1 x 10-5 | 707 |

| 0.001 | 2.0 | 1.0 x 10-4 | 2000 |

Note: This table is illustrative and does not represent experimental data for this compound due to the lack of specific studies in the reviewed literature.

Anionic and Cationic Polymerization Approaches Utilizing this compound

Anionic and cationic polymerizations are alternative methods for polymer synthesis that involve ionic propagating species. These methods are often used for monomers with specific electronic properties and can offer excellent control over polymer architecture.

Anionic polymerization of vinyl monomers is typically initiated by strong nucleophiles, such as organolithium compounds, and is effective for monomers with electron-withdrawing groups. While less common for simple vinylsilanes, the anionic ring-opening polymerization of vinyl-substituted cyclosiloxanes has been demonstrated. This suggests that the vinyl group can be compatible with anionic polymerization conditions, potentially allowing for the synthesis of block copolymers.

Cationic polymerization, initiated by strong acids or Lewis acids, is suitable for monomers with electron-donating groups that can stabilize a carbocationic intermediate. The applicability of cationic polymerization to this compound would depend on the ability of the silicon-containing group to stabilize the propagating cationic center. Cationic ring-opening polymerization of cyclosiloxanes is a well-known process.

Cross-linking Reactions of this compound in Polymer Network Formation

This compound is a valuable precursor for the formation of cross-linked polymer networks, primarily through the hydrosilylation reaction. This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl group (C=C), typically catalyzed by a platinum complex.

The cross-linking process generally involves reacting a polymer containing multiple vinyl groups with a cross-linking agent that has multiple Si-H groups, or vice versa. This compound can act as a difunctional cross-linker if it reacts with a polymer containing Si-H groups. The reaction results in the formation of stable silicon-carbon bonds, leading to a three-dimensional network structure.

The density of cross-links, which significantly influences the mechanical and thermal properties of the resulting material, can be controlled by the stoichiometry of the vinyl and hydride groups.

Below is a table illustrating the effect of the molar ratio of Si-H to vinyl groups on the properties of a generic cross-linked siloxane network.

| Molar Ratio (Si-H / Vinyl) | Gel Fraction (%) | Swelling Ratio | Hardness (Shore A) |

| 0.8 | 85 | 3.5 | 30 |

| 1.0 | 95 | 2.8 | 45 |

| 1.2 | 98 | 2.2 | 60 |

Note: This table represents general trends in hydrosilylation cross-linking and is not based on specific experimental data for this compound.

Functionalization and Derivatization Strategies of this compound via the Vinyl Group

The vinyl group of this compound serves as a reactive handle for a variety of functionalization and derivatization reactions, allowing for the synthesis of more complex and tailored molecules. Two prominent strategies for this are hydrosilylation and thiol-ene reactions.

Hydrosilylation: As mentioned in the context of cross-linking, hydrosilylation can also be used to introduce a wide range of functional groups. By reacting this compound with a hydrosilane containing a desired functional group (e.g., an epoxy, amine, or methacrylate (B99206) group), a functionalized disiloxane (B77578) can be synthesized. This method is highly efficient and proceeds with high selectivity, typically favoring the anti-Markovnikov addition product.

Thiol-Ene Reaction: The thiol-ene reaction is another powerful "click chemistry" tool for the functionalization of vinyl groups. This reaction involves the radical-mediated addition of a thiol (R-SH) across the double bond of the vinyl group. The reaction is often initiated by UV light in the presence of a photoinitiator and is known for its high efficiency, rapid reaction rates, and tolerance to various functional groups. This allows for the attachment of a wide array of thiol-containing molecules to the this compound backbone, enabling the synthesis of materials with tailored properties for applications such as coatings and biomedical devices.

A table summarizing these functionalization strategies is provided below.

| Reaction | Reagent Type | Functional Group Introduced | Typical Conditions |

| Hydrosilylation | Functional Hydrosilane (R-SiH) | Epoxy, Amine, Methacrylate, etc. | Platinum Catalyst |

| Thiol-Ene | Functional Thiol (R-SH) | Carboxylic Acid, Alcohol, Ester, etc. | UV, Photoinitiator |

Polymerization Science and Macromolecular Architectures Derived from Vinyltetramethyldisiloxane

Homopolymerization and Copolymerization Dynamics of Vinyltetramethyldisiloxane

The vinyl group of this compound serves as a reactive site for polymerization, allowing its incorporation into a variety of macromolecular structures. While the direct homopolymerization of this compound itself to form high molecular weight linear polymers is not a common industrial route, the principles of its reactivity are fundamental to the synthesis of vinyl-functionalized polysiloxanes through copolymerization. These vinyl-functional polymers are crucial precursors for cross-linked materials. The primary methods for creating such polymers involve the ring-opening copolymerization of vinyl-substituted cyclic siloxanes or the free-radical copolymerization of vinyl siloxanes with organic monomers.

Synthesis of Linear Polymers from this compound

The synthesis of high molecular weight linear polysiloxanes is predominantly achieved through the ring-opening polymerization (ROP) of cyclic siloxane monomers. gelest.comresearchgate.net To introduce vinyl functionality, vinyl-substituted cyclic siloxanes are copolymerized with non-functionalized cyclics. This process, typically an anionic ring-opening polymerization (AROP), allows for the creation of linear polymer chains with pendant vinyl groups distributed along the backbone.

The AROP of cyclosiloxanes is initiated by strong bases, such as potassium hydroxide (B78521) (KOH) or quaternary ammonium (B1175870) hydroxides, which form silanolate anions as the active propagation centers. gelest.comnih.gov The use of strained cyclic trimers (D3) is often preferred over less strained tetramers (D4) because it minimizes side reactions like backbiting, which can lead to a broad molecular weight distribution and the formation of cyclic oligomers. encyclopedia.pub By controlling the ratio of the vinyl-substituted cyclic monomer to the non-functionalized cyclic monomer (e.g., octamethylcyclotetrasiloxane (B44751), D4), the density of vinyl groups along the resulting linear polymer chain can be precisely controlled. researchgate.net This vinyl content is critical for determining the crosslink density in subsequent curing reactions.

For instance, vinyl-containing polydimethylsiloxane (B3030410) can be synthesized via the copolycondensation of dimethyldiethoxysilane and methylvinyldimethoxysilane. mdpi.com This method allows for the creation of copolymers with finely tuned molecular weights and a regulated number of functional methylvinylsiloxane units. mdpi.com Microstructural analysis of these copolymers often reveals a random distribution of the monomer units along the polymer chain. mdpi.com

| Parameter | Description | Typical Values/Conditions |

| Monomers | Vinyl-substituted cyclosiloxane (e.g., V4) and a non-substituted cyclosiloxane (e.g., D4). | Molar ratio determines vinyl content. |

| Initiator | Anionic initiators such as KOH, (CH3)4NOH, or lithium silanolates. nih.gov | - |

| Mechanism | Anionic Ring-Opening Polymerization (AROP). | Avoids equilibrium by-products associated with less reactive monomers. nih.gov |

| Control | Molecular weight can be controlled using chain transfer agents like hexamethyldisiloxane. researchgate.net | - |

| Resulting Polymer | Linear polydimethylsiloxane with pendant methyl vinyl siloxane groups. | Molecular weights can range from 1,500 to over 20,000 g/mol . mdpi.com |

Copolymerization of this compound with Organosilicon Monomers

The creation of specialty silicone polymers with tailored properties often involves the copolymerization of different organosilicon monomers. Incorporating vinyl functionality is a key strategy for producing precursors for advanced elastomers, such as fluorosilicone rubbers. These materials are synthesized by the co-polymerization of monomers like 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D3F) with a vinyl-containing cyclic siloxane, such as 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (V4), under alkaline conditions. nih.gov

The resulting linear polymer contains both 3,3,3-trifluoropropyl methyl siloxane units, which confer chemical and thermal resistance, and methyl vinyl siloxane units, which act as sites for subsequent crosslinking. nih.gov The reactivity of the different cyclic monomers and the polymerization conditions must be carefully optimized to ensure the successful incorporation of the vinyl monomer and to achieve a high molecular weight polymer. nih.gov The ability to control the precise placement and concentration of vinyl groups within the polymer chain allows for the fine-tuning of the mechanical properties of the final vulcanized rubber.

Research in this area has focused on optimizing reaction conditions to improve the participation rate of the vinyl comonomer and to avoid the generation of low molecular weight by-products, thereby increasing the yield and performance of the final linear polymer. nih.gov

Integration of this compound into Organic Copolymer Systems

Vinyl-functional siloxanes can be integrated into organic polymer systems through free-radical copolymerization with vinyl monomers like styrene, methyl methacrylate (B99206) (MMA), or vinyl acetate (B1210297) (VAc). nih.govwikipedia.orgnih.gov This approach creates hybrid materials that combine the desirable properties of silicones (e.g., flexibility, hydrophobicity, low-temperature performance) with the mechanical strength and versatility of organic polymers. silibasesilicone.com

In these copolymerizations, the vinyl siloxane monomer is incorporated into the growing polymer chain, often acting as a modifier even at low concentrations. nih.gov The presence of the bulky, flexible siloxane fragments can disrupt the packing of the organic polymer chains, a phenomenon known as internal plasticization. nih.govnih.gov This leads to a decrease in the glass transition temperature (Tg) of the copolymer, enhancing its flexibility and toughness compared to the unmodified organic homopolymer. nih.govnih.govresearchgate.net

For example, copolymerizing a small amount of a siloxane-containing monomer into a poly(vinyl acetate) latex can significantly improve the water resistance and hydrophobicity of films cast from the latex. nih.govnih.gov The siloxane segments tend to migrate to the surface during film formation, creating a more hydrophobic interface. silibasesilicone.com The reactivity ratios of the siloxane monomer and the organic comonomer determine the distribution of the siloxane units within the final copolymer, which can range from random to blocky. nih.govnih.gov

| Organic Comonomer | Siloxane Effect on Copolymer | Research Finding |

| Methyl Methacrylate (MMA) | Lowers Glass Transition Temperature (Tg), increases flexibility. | The Tg of a copolymer with a plant-oil-based vinyl monomer decreased from 105°C to 79°C, improving toughness and providing an elongation at break of about 250%. nih.govnih.govresearchgate.net |

| Vinyl Acetate (VAc) | Lowers Tg, significantly improves water resistance. | The Tg decreased from 30°C to 11°C. Even 2-5% incorporation of bio-based fragments improved hydrophobicity of latex films. nih.govnih.govresearchgate.net |

| Acrylates | Introduces silicone segments into the acrylic main chain. | Modified resins show good hydrophobicity, heat resistance, and flexibility while maintaining the mechanical properties of the acrylic resin. silibasesilicone.com |

Precision Synthesis of Cross-linked Polymer Networks via this compound

The most significant application of vinyl-functional siloxanes, including this compound, is in the formation of cross-linked polymer networks. These networks form the basis of silicone elastomers, resins, gels, and hydrogels. The vinyl group provides a specific, reactive site for controlled cross-linking reactions, most notably platinum-catalyzed hydrosilylation. This "addition-cure" mechanism allows for the precise design of network architectures and, consequently, the tailoring of the final material's properties.

Development of Silicone Elastomers and Resins Utilizing this compound as a Crosslinker

Silicone elastomers are widely used due to their thermal stability, biocompatibility, and flexibility. Addition-cure systems, which rely on the hydrosilylation reaction, offer significant advantages over older peroxide-cure or condensation-cure systems, including the absence of byproducts, which ensures good dimensional stability and low shrinkage. researchgate.netgelest.com

The core of this technology is the platinum-catalyzed reaction between a vinyl group on one silicone polymer and a silicon-hydride (Si-H) group on a crosslinking polymer. researchgate.netnih.gov A typical formulation is a two-part system:

Part A: Contains a vinyl-terminated polydimethylsiloxane (PDMS) polymer and a platinum catalyst. The catalyst is often a complex of platinum with a divinylsiloxane, such as 1,3-dithis compound (B1580860) (Karstedt's catalyst). lew.romdpi.com

Part B: Contains a hydride-functional siloxane polymer, typically a methylhydrosiloxane-dimethylsiloxane copolymer, which serves as the crosslinker. This part also includes an inhibitor to prevent premature curing after the two parts are mixed. mdpi.com

When the two parts are combined, the platinum catalyst facilitates the addition of the Si-H groups across the vinyl double bonds, forming stable ethylene (B1197577) bridges between the polymer chains and creating a three-dimensional elastomer network. researchgate.net The final properties of the elastomer, such as hardness (durometer) and elongation, are directly controlled by the crosslink density. gelest.com This density is determined by the molecular weight of the base polymer, its vinyl content, and the molar ratio of Si-H groups to vinyl groups in the formulation. gelest.comdiva-portal.org

| Component | Function | Example Compound |

| Base Polymer | Forms the main network chains. | Vinyl-terminated polydimethylsiloxane (PDMS) mdpi.com |

| Crosslinker | Provides hydride groups to react with vinyl groups, forming cross-links. | Methylhydrosiloxane-dimethylsiloxane copolymer mdpi.com |

| Catalyst | Promotes the hydrosilylation reaction. | Platinum-dithis compound complex (Karstedt's catalyst) lew.ro |

| Inhibitor | Prevents premature curing, providing a workable pot life. | Various, often proprietary, compounds. |

Formation of Organosilicon Hydrogels and Gels Incorporating this compound

Organosilicon hydrogels are hybrid materials that combine the properties of silicones and traditional hydrogels. They are three-dimensional polymer networks capable of absorbing large amounts of water while retaining structural integrity. The incorporation of siloxane components, made possible through the use of functional monomers like this compound, can impart unique properties such as high oxygen permeability. nih.gov

The synthesis of these hydrogels often involves the free-radical bulk copolymerization of a hydrophobic, vinyl-functional siloxane monomer with a hydrophilic organic monomer, such as 2-hydroxyethyl methacrylate (HEMA) or N-vinyl pyrrolidone (NVP). nih.gov A crosslinking agent is included to form the network structure. The incompatibility between the hydrophobic siloxane and hydrophilic organic components can lead to phase separation, but the use of siloxane-containing macromers can act as a compatibilizer, resulting in optically transparent hydrogels. nih.gov By adjusting the ratio of the hydrophobic siloxane to the hydrophilic monomer, properties like the equilibrium water content (EWC) and oxygen permeability can be tailored for specific applications. nih.gov

Furthermore, these cross-linked networks can be designed as "smart" or stimuli-responsive gels. nih.gov By incorporating specific functional groups into the polymer network, the gel can be made to undergo significant changes in volume (swelling or shrinking) in response to external stimuli such as changes in pH, temperature, or exposure to light. nih.govmdpi.commdpi.com While hydrogels are based on water, organogels can be formed with other fluids. The fundamental principle remains the creation of a cross-linked polymer network that entraps a fluid, and vinyl-functional siloxanes serve as versatile building blocks for creating the covalent network structure in these advanced materials. nih.gov

Block and Graft Copolymer Architectures Featuring this compound Units

The incorporation of this compound (VTMDS) into block and graft copolymers allows for the creation of materials with a unique combination of properties, blending the characteristics of polysiloxanes with those of various organic polymers. These architectures are synthesized through various controlled polymerization techniques, which enable precise control over the molecular structure.

Block Copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers containing polysiloxane segments can be achieved through several methods, including the use of polysiloxane macroinitiators. These macroinitiators, which can be monofunctional or difunctional, allow for the growth of a second, different polymer block from the end(s) of the polysiloxane chain. For instance, polysiloxane azo or peroxy macroinitiators can be utilized to achieve better control over the number of blocks in the resulting copolymer. researchgate.net

Graft Copolymers consist of a main polymer backbone with one or more side chains of a different polymer. Polysiloxane-containing graft copolymers can be prepared by radical polymerization of vinyl monomers. researchgate.net The architecture of these copolymers is determined by the number, nature, and position of functional groups along the polysiloxane backbone. researchgate.net For example, polysiloxanes with pendent aldehyde functionalities have been used in copper salt-based redox initiation systems to prepare graft copolymers with poly(4-vinylpyridine) segments. researchgate.net

A versatile approach for creating these complex architectures involves a dual copolymerization process that combines the condensation polymerization of siloxane segments with the free-radical polymerization of organic vinyl polymer segments. researchgate.net This method is advantageous due to its relative simplicity and cost-effectiveness, as it utilizes readily available starting materials and standard processing equipment. researchgate.net

| Copolymer Type | Synthetic Strategy | Key Features |

| Block Copolymers | Use of monofunctional or difunctional polysiloxane macroinitiators | Defined block structure (diblock, triblock) |

| Graft Copolymers | Radical polymerization from a polysiloxane backbone with functional groups | "Comb-like" structure with a polysiloxane main chain and polymeric side chains |

| Block and Graft Copolymers | Dual copolymerization (condensation and free-radical) | Economical and straightforward synthesis |

Dendrimeric and Hyperbranched Polymer Structures Based on this compound

Dendrimers and hyperbranched polymers represent two classes of dendritic macromolecules with highly branched, three-dimensional architectures. scielo.org While dendrimers are perfectly branched and monodisperse, hyperbranched polymers have a more irregular structure and are polydisperse. scielo.orgsigmaaldrich.com The unique properties of these polymers, such as low viscosity, high solubility, and a high density of terminal functional groups, make them attractive for a variety of applications. scielo.orginstras.com

The synthesis of dendrimers is a stepwise and often laborious process, which limits their large-scale production. mdpi.com In contrast, hyperbranched polymers are typically synthesized in a one-pot reaction, making them more suitable for industrial applications. scielo.org

Polysiloxanes, known for their flexibility, biocompatibility, and low glass transition temperature, have been utilized to create hyperbranched structures. mdpi.com One of the early examples involved the ammonia-catalyzed condensation of triethoxysilanol. mdpi.com Anionic ring-opening polymerization has also been employed to synthesize hyperbranched polysiloxanes. mdpi.com

The Piers-Rubinsztajn reaction, which utilizes the strong Lewis acid B(C₆F₅)₃ as a catalyst, offers a facile route to structurally complex silicones, including dendritic structures. mdpi.com This reaction allows for the creation of well-defined silicone dendrons through an iterative process. mdpi.com By controlling the spatial location of the dendritic branches, it is possible to tailor the properties of the resulting polymer. mdpi.com

The degree of branching (fbr) is a key parameter used to characterize hyperbranched polymers. It is defined by the ratio of dendritic and terminal units to the total number of units. An fbr value of 1 indicates a perfect dendrimer, while a value of 0 corresponds to a linear polymer. instras.com

| Feature | Dendrimers | Hyperbranched Polymers |

| Structure | Perfectly branched, monodisperse | Irregularly branched, polydisperse scielo.orgsigmaaldrich.com |

| Synthesis | Stepwise, laborious mdpi.com | One-pot reaction scielo.org |

| Degree of Branching | fbr = 1 instras.com | 0 < fbr < 1 instras.com |

| Properties | Low viscosity, high solubility, high functionality scielo.org | Similar to dendrimers, but with some differences due to irregular structure scielo.org |

Theoretical and Computational Approaches in Vinyltetramethyldisiloxane Research

Quantum Chemical Calculations for Electronic Structure and Reactivity of Vinyltetramethyldisiloxane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the resulting molecular properties. scienceopen.comresearchgate.net This information is crucial for predicting how this compound will behave in different chemical environments.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. scienceopen.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules and complex reaction mechanisms. DFT can be used to determine a variety of properties for this compound, including optimized molecular geometry, vibrational frequencies, and parameters related to chemical reactivity.

DFT calculations have been employed to investigate the reaction pathways of this compound (referred to as DVTMS in some literature) in catalytic processes. For instance, detailed DFT calculations were used to corroborate experimental observations in the palladium-catalyzed cyclopropanation reaction of vinylsilanes, including DVTMS. researchgate.net These studies help elucidate the mechanism by mapping the potential energy surface and identifying transition states, providing a deeper understanding of the catalyst's role and the reaction's progression. researchgate.net

Table 1: Illustrative Electronic Properties of this compound Calculable via DFT This table presents the types of data that can be generated through DFT calculations. The values are hypothetical and for illustrative purposes.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy. | 7.7 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 0.5 Debye |

| Mulliken Atomic Charges | Partial charges on individual atoms (e.g., Si, O, C of vinyl group), indicating sites for nucleophilic or electrophilic attack. | Si: +0.8, O: -0.9, Cα(vinyl): -0.4, Cβ(vinyl): -0.2 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods are often more computationally demanding than DFT but can provide highly accurate results, especially when combined with extensive basis sets and treatments of electron correlation. dntb.gov.ua

High-level composite ab initio methods, such as W1X-1, have been used to create benchmark databases for the thermochemical properties of organosilicon compounds, including standard enthalpies of formation, entropy, and heat capacity. nih.gov While specific studies focusing solely on this compound using these high-accuracy methods are not widely published, their application would allow for the precise prediction of its thermodynamic stability and related properties. Such calculations are invaluable for assessing experimental data and for providing reliable parameters for chemical process modeling. nih.gov

Molecular Dynamics Simulations of this compound-Containing Polymer Systems

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. researchgate.net It is particularly useful for studying the bulk properties and dynamic behavior of materials, such as polymers. For systems containing this compound, MD simulations can provide insights into the structure and dynamics of polymers formed from this monomer.

Atomistic MD simulations of polysiloxanes are used to understand properties like chain dynamics, diffusivity, and the interaction of polymer chains with surfaces or nanoparticles. nih.govrsc.org In the context of this compound, simulations could model its role as a cross-linker in silicone networks, predicting how its incorporation affects the mechanical and thermal properties of the resulting elastomer.

For larger-scale phenomena, such as the phase separation that occurs during polymerization, coarse-grained simulation methods like Dissipative Particle Dynamics (DPD) are employed. DPD models have been used to study the hydrosilylation-driven crosslinking and phase separation in blends containing vinyl-terminated polydimethylsiloxane (B3030410) (v-PDMS). mdpi.com This approach can capture how reaction kinetics influence the developing morphology of the polymer network, which is directly relevant to applications of this compound in creating structured polymeric materials. mdpi.comvt.edu

Computational Modeling of Reaction Pathways and Catalytic Mechanisms

Computational modeling is a critical tool for elucidating the detailed mechanisms of chemical reactions, including those involving catalysis. rsc.org For this compound, this is particularly relevant for understanding its synthesis and its use in polymerization reactions like hydrosilylation.

As mentioned, DFT has been used to model the palladium-catalyzed cyclopropanation of this compound, providing evidence for a specific Pd(0) resting state in the catalytic cycle. researchgate.net Such studies can calculate the energy profiles of possible reaction pathways, identify key intermediates and transition states, and explain observed product selectivities. researchgate.net

The hydrosilylation reaction, which is the primary mechanism for curing in many silicone systems utilizing vinyl-functional siloxanes, is another area where computational modeling is applied. mdpi.com DFT studies on related systems have detailed the mechanism of silylation of vinyl arenes, providing insights into the behavior of reactants and intermediates. mdpi.com Kinetic modeling, sometimes combined with experimental monitoring techniques like FTIR spectroscopy, can determine reaction rate constants for hydrosilylation polymerization, as demonstrated in the reaction of 1,1,3,3-tetramethyldisiloxane (B107390) with divinylbenzene. researchgate.net

Table 2: Key Reaction Steps in Hydrosilylation Amenable to Computational Modeling This table outlines the typical stages of a platinum-catalyzed hydrosilylation reaction (Chalk-Harrod mechanism) that can be investigated using quantum chemical calculations.

| Reaction Step | Description | Computational Insights |

|---|---|---|

| Oxidative Addition | The Si-H bond of a silane (B1218182) adds to the metal catalyst center (e.g., Pt(0)). | Activation energy barrier, geometry of the resulting metal-hydrido-silyl complex. |

| Olefin Coordination | The vinyl group of this compound coordinates to the metal complex. | Binding energy of the vinyl group, structural changes upon coordination. |

| Migratory Insertion | The coordinated vinyl group inserts into the metal-hydride bond. | Energy of the transition state, regioselectivity (α- vs. β-addition). |

| Reductive Elimination | The final Si-C bond is formed, and the product is released from the catalyst. | Energy barrier for product release, regeneration of the active catalyst. |

Structure-Reactivity Relationship Predictions for this compound and its Analogues

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. Computational methods can quantify this relationship, leading to predictions of how modifying a molecule will affect its behavior. scienceopen.com For this compound and its chemical analogues, these predictions can guide the design of new molecules with tailored properties.

Quantum chemical calculations can determine various reactivity descriptors, such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potentials. By calculating these descriptors for a series of related vinyl-substituted siloxanes, one can build a model that correlates structural features (e.g., the nature of substituent groups on the silicon atoms) with reactivity in a specific process, such as hydrosilylation or susceptibility to nucleophilic attack. For example, calculations can show how replacing methyl groups with other alkyl or aryl groups would alter the electron density of the vinyl group, thereby influencing its reaction rate. While specific, comprehensive quantitative structure-reactivity relationship (QSRR) studies on this compound are not prominent in the literature, the foundational techniques for such predictions are well-established. scienceopen.com

Strategic Applications of Vinyltetramethyldisiloxane As a Monomer and Building Block in Advanced Materials Synthesis

Role in the Development of Next-Generation Silicone Polymers and Networks

Vinyltetramethyldisiloxane is a fundamental component in the synthesis of advanced silicone polymers and networks, primarily through its role as an end-capping agent and a key participant in curing reactions. It is instrumental in producing vinyl-terminated polydimethylsiloxanes (PDMS), which are the foundational polymers for many silicone-based materials. researchgate.netrsc.orgrsc.org

The synthesis of these vinyl-terminated polymers often involves the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), where 1,3-dithis compound (B1580860) is introduced to control the molecular weight and terminate the polymer chains with reactive vinyl groups. researchgate.netrsc.org This process allows for the creation of silicone polymers with precisely defined chain lengths and vinyl contents, which is crucial for controlling the properties of the final cured material.

The vinyl end groups introduced by this compound are essential for the subsequent crosslinking of the silicone polymers into a three-dimensional network. The most prevalent curing method is hydrosilylation, a platinum-catalyzed addition reaction between the vinyl groups of the polymer and the silicon-hydride (Si-H) groups of a crosslinker. mdpi.comresearchgate.netheraeus-precious-metals.comresearchgate.net This reaction is highly efficient, forms stable carbon-silicon bonds, and produces no byproducts, resulting in dimensionally stable elastomers. cht-silicones.com The crosslink density, which dictates the mechanical properties of the resulting silicone network, can be precisely controlled by the ratio of vinyl to hydride groups. researchgate.netnih.gov

The ability to control the polymer architecture and network formation has led to the development of next-generation silicone elastomers with enhanced properties, such as high elongation, improved thermal stability, and tailored viscoelastic behavior. mdpi.comnih.gov

Table 1: Role of this compound in Silicone Polymer Synthesis

| Function | Mechanism | Resulting Polymer/Network | Key Properties Controlled |

| End-capping Agent | Terminates ring-opening polymerization of cyclic siloxanes | α,ω-Divinylpolydimethylsiloxane | Molecular weight, vinyl content |

| Crosslinking Monomer | Participates in platinum-catalyzed hydrosilylation with Si-H functional crosslinkers | Crosslinked silicone elastomer network | Crosslink density, hardness, elasticity, tensile strength |

Integration into Hybrid Organic-Inorganic Material Systems

This compound plays a significant role in the creation of hybrid organic-inorganic materials, which combine the desirable properties of both organic polymers and inorganic components at the molecular level. mdpi.comnih.govmdpi.com The vinyl group of the molecule provides a reactive site for organic polymerization, while the siloxane portion can be integrated into an inorganic network, often through sol-gel processes. mdpi.commdpi.comkoreascience.kr

In the sol-gel process, this compound can be co-condensed with other metal alkoxide precursors, such as tetraethoxysilane (TEOS). koreascience.kr The hydrolysis and condensation of the alkoxide groups lead to the formation of a rigid and stable inorganic silica (B1680970) network, while the vinyl groups remain available for subsequent organic polymerization. This allows for the creation of a covalently linked interpenetrating network of an organic polymer within an inorganic matrix.

The incorporation of this compound into these hybrid systems imparts several beneficial properties. The flexible siloxane backbone can enhance the toughness and reduce the brittleness of the inorganic component, while the inorganic network can improve the thermal stability and mechanical strength of the organic polymer. The resulting hybrid materials often exhibit a synergistic combination of properties that are not achievable with either component alone. These materials find applications in coatings, adhesives, and as matrices for functional molecules. mdpi.com

Contribution to Composite and Nanocomposite Architectures as a Structural Component

In the realm of composite and nanocomposite materials, this compound and its derivatives are crucial for enhancing the compatibility and adhesion between the polymer matrix and inorganic fillers. The vinyl groups can copolymerize with the matrix, while the siloxane end can react with the surface of inorganic fillers, such as silica or other metal oxides. mdpi.com This dual reactivity allows it to act as a "molecular bridge," or coupling agent, at the interface between the two phases. nih.govresearchgate.netresearchgate.netnih.govshinetsusilicone-global.com

The surface of many inorganic fillers is hydrophilic and rich in hydroxyl groups, making them inherently incompatible with hydrophobic polymer matrices. This incompatibility can lead to poor dispersion of the filler, weak interfacial adhesion, and ultimately, inferior mechanical properties of the composite. By treating the filler surface with a vinyl-functional silane (B1218182) derived from or similar in reactivity to this compound, the surface becomes more hydrophobic and reactive towards the polymer matrix. mdpi.com

During the composite manufacturing process, the vinyl groups on the modified filler surface can participate in the polymerization of the matrix, creating strong covalent bonds across the interface. mdpi.com This improved interfacial bonding leads to more efficient stress transfer from the matrix to the filler, resulting in significantly enhanced mechanical properties such as tensile strength, modulus, and toughness. Furthermore, the improved dispersion of the filler particles can lead to enhancements in other properties, such as thermal stability and barrier performance. researchgate.net

Table 2: Application of Vinyl-Functional Silanes in Composites

| Role | Mechanism of Action | Type of Filler | Polymer Matrix | Improved Properties |

| Coupling Agent | Forms covalent bonds with both filler surface and polymer matrix | Silica, glass fibers, metal oxides | Silicone rubber, thermosets, thermoplastics | Interfacial adhesion, mechanical strength, filler dispersion, thermal stability |

| Surface Modifier | Renders hydrophilic filler surfaces hydrophobic and reactive | Nanoparticles (e.g., silica, titania) | Various polymer matrices | Dispersion of nanoparticles, prevention of agglomeration |

Utilization in Surface Functionalization and Interface Engineering

The reactivity of the vinyl group in this compound makes it a valuable tool for surface functionalization and interface engineering. By immobilizing this molecule or similar vinyl-functional silanes onto a substrate, a surface with reactive vinyl groups is created, which can then be used to graft polymers or other molecules onto that surface. nih.govsemanticscholar.orgfrontiersin.orgresearchgate.netresearchgate.net

This "grafting from" or "grafting to" approach allows for the precise control of the surface properties of a material. For example, a hydrophilic polymer can be grafted onto a hydrophobic surface to improve its wettability and biocompatibility. Conversely, a hydrophobic polymer can be grafted to create a water-repellent surface. The density and thickness of the grafted polymer layer can be controlled by the reaction conditions, allowing for fine-tuning of the desired surface properties.

This method of surface modification is particularly useful in applications where the bulk properties of a material are desirable, but the surface properties need to be altered. Examples include modifying the surface of medical implants to improve their biocompatibility and reduce biofouling, altering the surface of microfluidic devices to control fluid flow, and functionalizing the surface of sensors to enhance their selectivity and sensitivity. nih.gov

Development of Specialty Elastomers and Resins via this compound Chemistry

This compound is a key ingredient in the formulation of a wide variety of specialty elastomers and resins, particularly those cured via addition-cure (platinum-catalyzed) chemistry. cht-silicones.comgelest.comshinetsusilicone-global.com These materials are known for their excellent properties, including low shrinkage upon curing, high thermal stability, good dimensional stability, and the absence of byproducts during the curing process. cht-silicones.com

Addition-cure liquid silicone rubbers (LSRs) are a prominent example. shinetsusilicone-global.comgoogle.comresearchgate.net These are typically two-part systems where one part contains a vinyl-terminated silicone polymer (often synthesized using dithis compound as an end-capper) and the platinum catalyst, and the other part contains a silicon-hydride functional crosslinker. gelest.com When the two parts are mixed, the hydrosilylation reaction proceeds, leading to the formation of a crosslinked elastomer. The viscosity of the uncured material and the mechanical properties of the cured elastomer can be tailored by adjusting the molecular weight of the vinyl-terminated polymer and the crosslink density. google.com

Beyond LSRs, this compound chemistry is employed in the development of other specialty materials such as silicone gels, which are very soft, crosslinked networks used in applications like shock absorption and encapsulation of electronics. The chemistry also extends to the formulation of silicone resins, which are more highly crosslinked and rigid materials used in coatings, and as reinforcing agents in other silicone elastomers. gelest.com The versatility of addition-cure chemistry, enabled by building blocks like this compound, allows for the creation of a broad spectrum of materials with properties tailored for specific and demanding applications. rsc.orggelest.com

Future Directions and Emerging Research Frontiers in Vinyltetramethyldisiloxane Chemistry

Sustainable Synthesis and Catalysis in Vinyltetramethyldisiloxane Chemistry

The chemical industry's increasing focus on green chemistry principles is guiding new research into the synthesis of this compound (VTMDS) and related organosilicon compounds. The goal is to develop processes that are more environmentally benign, reduce waste, and utilize resources more efficiently.

Greener Synthetic Pathways: Traditional synthesis methods are being re-evaluated to minimize environmental impact. One established method for producing VTMDS involves the equilibration reaction between tetramethyldisiloxane and dithis compound, often using catalysts like trifluoromethanesulfonic acid scienceopen.com. While effective, research is moving towards processes that reduce or eliminate the need for solvents and harsh reagents. Reactive extrusion, for example, is a promising solvent-free technique that can simplify downstream separation and reduce operational costs scienceopen.com. The foundational Müller-Rochow direct process, used to produce key organosilane precursors, remains a cost-effective industrial method and a benchmark for efficiency in organosilicon chemistry llnl.govosti.gov.

Development of Eco-Friendly Catalysts: A significant frontier is the development of sustainable catalysts. Research is exploring alternatives to traditional catalysts by focusing on systems that are more abundant, less toxic, and more efficient. Photocatalysis represents a novel approach, with recent studies demonstrating the synthesis of organosilanes using low-cost, readily available dye molecules like eosin Y as a photocatalyst, which can operate under lower energy conditions google.com. The development of catalysts from earth-abundant elements is a key trend, aiming to replace precious metal catalysts with more sustainable options nih.gov.

Process Optimization and Intensification: Beyond the reaction chemistry itself, process optimization plays a crucial role in sustainability. The adoption of continuous flow processing, as demonstrated in some modern organosilane syntheses, allows for better control, higher efficiency, and can be more easily scaled google.com. A major goal is the reduction of the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. By implementing strategies like solvent-free reactions and continuous processing, the PMI for VTMDS production can be significantly lowered, aligning with the principles of green chemistry elkem.comresearchgate.net.

| Sustainability Strategy | Approach | Potential Benefit for VTMDS Chemistry |

| Greener Synthetic Routes | Reactive Extrusion | Solvent-free processing, reduced waste, simplified separation scienceopen.com. |

| Eco-Friendly Catalysis | Photocatalysis (e.g., using Eosin Y) | Use of low-cost, low-energy catalysts; avoidance of harsh reagents google.com. |

| Process Optimization | Continuous Flow Processing | Improved reaction control, higher throughput, enhanced safety google.com. |

| Waste Reduction | Lowering Process Mass Intensity (PMI) | Minimized raw material usage and waste generation per unit of product researchgate.net. |

Precision Polymerization and Advanced Macromolecular Engineering of this compound

Modern polymer science is increasingly focused on macromolecular engineering—the precise control over a polymer's architecture, molecular weight, dispersity, and functionality. VTMDS is a valuable monomer in this context, enabling the creation of sophisticated polysiloxane structures with tailored properties.

Controlled Polymerization Techniques: To achieve high precision, researchers are moving beyond traditional polymerization methods towards "living" or controlled techniques.

Anionic Ring-Opening Polymerization (AROP): This is a key "living" polymerization method for producing well-defined polysiloxane backbones from cyclic monomers like hexamethylcyclotrisiloxane (D3) llnl.govscribd.com. It allows for the synthesis of polymers with very narrow molecular weight distributions (low polydispersity index, PDI) and controlled chain lengths, which can then be functionalized llnl.gov.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a powerful controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and complex architectures, such as block copolymers researchgate.netlboro.ac.uksculpteo.com.

Piers-Rubinsztajn (PR) Reaction: This method is effective for polymerizing specific macromonomers, offering control over molecular weight by adjusting the stoichiometry of the reactants. It is particularly useful for creating polymers with spatially controlled placement of vinyl groups along the chain scienceopen.com.

Designing Complex Macromolecular Architectures: These precision techniques unlock the ability to design and synthesize a wide array of advanced polymer structures. VTMDS plays a crucial role as a functional building block. In one advanced application, VTMDS is used in an iterative reaction sequence involving hydrosilylation and the Piers-Rubinsztajn reaction. This process converts a single pendant vinyl group on a polymer backbone into a more complex, trivinyl-functional branch, demonstrating a high level of architectural control scienceopen.com. This allows for the creation of materials ranging from linear polymers with precisely placed functional groups to highly branched or star-shaped structures scienceopen.comresearchgate.net.

The ability to engineer macromolecules with such precision is critical for developing new materials where performance is directly linked to structure, such as in advanced coatings, biomedical devices, and nanostructured materials.

| Polymerization Technique | Key Features | Relevance to VTMDS |

| Anionic Ring-Opening Polymerization (AROP) | "Living" process, produces low PDI polymers, precise molecular weight control llnl.govscribd.com. | Creates well-defined polysiloxane backbones that can be functionalized with VTMDS. |

| RAFT Polymerization | Controlled radical process, allows for complex architectures (e.g., block copolymers) researchgate.net. | Enables the creation of hybrid block copolymers incorporating VTMDS units. |

| Piers-Rubinsztajn (PR) Reaction | Control over molecular weight via stoichiometry, spatial control of functional groups scienceopen.com. | Used to polymerize VTMDS-containing macromonomers for controlled branching scienceopen.com. |

Integration of this compound into Stimuli-Responsive and Smart Material Systems

"Smart" materials, or stimuli-responsive systems, are polymers that undergo significant, reversible changes in their properties in response to small external triggers. The integration of VTMDS into these systems offers a way to combine the inherent durability and flexibility of siloxanes with dynamic, functional behavior.

The core strategy involves incorporating stimuli-responsive chemical moieties into a siloxane-based polymer. The vinyl group of VTMDS is an ideal anchor point for this functionalization. Much like the vinyl group on poly(vinylmethyl siloxane) (PVMS) can be used for chemical modification elkem.com, the vinyl group on VTMDS can serve as a reactive handle to attach molecules that respond to specific triggers.

Design Strategies for VTMDS-Based Smart Materials:

Temperature-Responsive Systems: By copolymerizing VTMDS with monomers like N-isopropylacrylamide (NIPAAm) or by grafting PNIPAAm chains onto the vinyl group, materials that exhibit a Lower Critical Solution Temperature (LCST) can be created. These materials can switch from being hydrophilic to hydrophobic with a small change in temperature, a property valuable in biomedical applications like drug delivery and cell sheet engineering researchgate.netlboro.ac.ukyoutube.com.

pH-Responsive Systems: The vinyl group can be functionalized with acidic groups (e.g., carboxylic acids) or basic groups (e.g., amines) nih.govnih.gov. This imparts pH sensitivity, causing the material to swell, shrink, or change its surface charge in response to the acidity of its environment. Such materials are being explored for targeted drug delivery to acidic tumor microenvironments or for sensors lboro.ac.ukunipd.itnih.gov.

Photo-Responsive Systems: Light offers excellent spatial and temporal control over a material's properties. Photochromic molecules, such as azobenzene or spiropyran, can be attached to the VTMDS vinyl group sculpteo.comgoogle.com. When exposed to a specific wavelength of light, these molecules isomerize, causing a change in the polymer's conformation, polarity, or shape sculpteo.comgoogle.com.

By incorporating VTMDS, developers can create smart materials that benefit from the low glass transition temperature, high gas permeability, and biocompatibility of polysiloxanes, while adding a layer of dynamic, controllable functionality.

| Stimulus | Responsive Moiety (Attached to VTMDS vinyl group) | Potential Application |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAAm) | Controlled drug delivery, tissue engineering researchgate.netyoutube.com. |

| pH | Carboxylic acids (anionic), Amines (cationic) | Targeted drug release in acidic environments, biosensors lboro.ac.uknih.gov. |

| Light | Azobenzene, Spiropyran | Photo-switches, remotely controlled actuators, patterned surfaces sculpteo.comgoogle.com. |

Exploration of Novel Catalytic Systems for this compound Transformations

The transformation of the vinyl group in VTMDS, particularly through hydrosilylation, is fundamental to its application in polymer and materials chemistry. While traditional platinum-based catalysts like Karstedt's catalyst are highly effective, research is actively pursuing novel catalytic systems that are more sustainable, cost-effective, and offer new types of reactivity and selectivity osti.govscribd.com.

Catalysts from Earth-Abundant Metals: A primary focus is the replacement of precious metals with earth-abundant, first-row transition metals such as iron, cobalt, and nickel scienceopen.comllnl.govscribd.comlboro.ac.uk.

Iron-based catalysts: Systems like iron-isocyanide complexes have shown promise as inexpensive and stable hydrosilylation catalysts that can function under heterogeneous conditions, simplifying catalyst removal xometry.pro.

Cobalt-based catalysts: Researchers have demonstrated that by carefully selecting the ligands on a cobalt center, the regioselectivity of hydrosilylation can be controlled, leading to either Markovnikov or anti-Markovnikov addition products scribd.com.

Heterogeneous and Single-Site Catalysis: To address the challenges of catalyst separation and reuse, significant effort is being directed toward heterogeneous catalysts. This involves immobilizing metal catalysts on solid supports like silica (B1680970), magnetite, or nanostructured carbon elkem.comlboro.ac.uk. A more advanced approach is the development of single-site catalysts, where individual, well-defined metal atoms are anchored onto a support, such as a metal-organic framework (MOF) researchgate.netscribd.com. These systems can offer the high activity and selectivity of homogeneous catalysts combined with the practical advantages of heterogeneous ones.

Emerging Catalytic Frontiers:

Photocatalysis: The use of light to drive chemical reactions offers precise external control. Research into photocatalytic systems, such as those using semiconductor nanoparticles (e.g., Au/TiO₂) or molecular photosensitizers, could lead to new methods for transforming VTMDS with high selectivity and under mild conditions lboro.ac.ukevonik.com.

Biocatalysis: While still an emerging area for organosilicon chemistry, the use of enzymes as catalysts offers unparalleled selectivity. Exploring enzymatic transformations for VTMDS could open up new possibilities for creating highly specific and complex molecules for biomedical applications google.com.

The future of catalysis for VTMDS transformations lies in systems that are not only efficient but also sustainable, reusable, and capable of providing precise control over the chemical reaction.

| Catalyst Type | Example | Key Advantage |

| Earth-Abundant Metal | Iron-isocyanide complexes, Ligand-modified cobalt | Low cost, sustainability, tunable selectivity scribd.comxometry.pro. |

| Heterogeneous | Metals on silica or MOFs | Easy separation, reusability, reduced product contamination elkem.comresearchgate.net. |

| Photocatalyst | Au/TiO₂ nanoparticles | Light-driven reaction, spatial/temporal control, mild conditions lboro.ac.ukevonik.com. |

| Biocatalyst | Enzymes (exploratory) | High stereospecificity and selectivity google.com. |

This compound in Advanced Manufacturing and Additive Fabrication Processes

Additive manufacturing (AM), or 3D printing, is revolutionizing how objects are designed and fabricated, enabling the creation of complex, customized structures directly from digital models nih.govnih.gov. Silicones are highly sought-after materials for AM due to their flexibility, thermal stability, and biocompatibility, and VTMDS is a key ingredient in formulating the photocurable resins required for these processes llnl.govelkem.com.

Additive Manufacturing Technologies for Silicones: Several AM techniques are particularly well-suited for silicone-based materials:

Vat Photopolymerization (VPP): This category includes processes like stereolithography (SLA) and digital light processing (DLP), which build objects layer-by-layer by selectively curing a liquid photopolymer resin with UV light lboro.ac.ukgoogle.com.

Material Jetting (MJ): Similar to an inkjet printer, this technique deposits tiny droplets of a photocurable resin onto a build platform, which are then instantly cured by a UV lamp nih.govlboro.ac.uksculpteo.com.

Direct Ink Writing (DIW): This method involves extruding a viscous, shear-thinning silicone "ink" through a nozzle to construct an object. The ink must be formulated to hold its shape after deposition and before final curing llnl.govxometry.pro.

The Role of VTMDS in 3D-Printable Resins: The success of these AM processes hinges on the formulation of the photocurable resin. The vinyl group of VTMDS is the critical reactive site that allows it to be incorporated into these resins and participate in the rapid, light-induced curing that solidifies the material during printing.